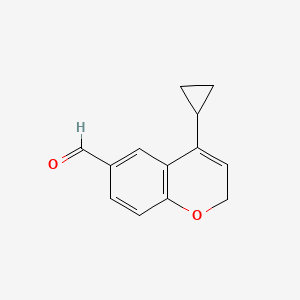

4-cyclopropyl-2H-chromene-6-carbaldehyde

Description

Significance of the 2H-Chromene Scaffold in Heterocyclic Chemistry

The 2H-chromene scaffold, a bicyclic oxygen-containing heterocycle, is a prominent structural motif found in a vast array of natural products and biologically active molecules. rsc.orgnih.gov Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. nih.govresearchgate.net This broad range of biological activities has established the chromene framework as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular structure that is capable of binding to multiple biological targets. ekb.egmsu.edu

The synthetic versatility of the 2H-chromene ring system allows for extensive functionalization, enabling chemists to modulate its biological and physical properties. msu.edu Numerous synthetic methodologies have been developed for the construction of this heterocyclic system, reflecting its importance in the pursuit of new therapeutic agents and functional materials. rsc.orgnih.gov

Importance of the Aldehyde Functional Group in Organic Transformations

The aldehyde functional group, characterized by a carbonyl center bonded to hydrogen and an R group, is a cornerstone of organic synthesis due to its versatile reactivity. nih.gov Aldehydes are highly susceptible to nucleophilic attack at the carbonyl carbon, making them key intermediates for a multitude of chemical transformations. nih.gov They can be readily oxidized to carboxylic acids, reduced to primary alcohols, and can participate in a variety of carbon-carbon bond-forming reactions, such as the Wittig, Grignard, and aldol (B89426) reactions.

This reactivity makes aldehydes invaluable building blocks for the synthesis of complex organic molecules. nih.govnih.gov In the context of 4-cyclopropyl-2H-chromene-6-carbaldehyde, the aldehyde group at the 6-position serves as a synthetic handle, allowing for the facile introduction of other functional groups or the extension of the molecular framework. This capability is crucial for developing derivatives with tailored properties, particularly in the context of structure-activity relationship (SAR) studies in drug discovery. nih.gov

Role and Unique Reactivity of the Cyclopropyl (B3062369) Moiety in Molecular Architectures

The cyclopropyl group is a three-membered carbocycle that possesses unique structural and electronic properties due to significant ring strain. acs.org This strain results in C-C bonds with enhanced p-character, often described as having "π-character," which allows the cyclopropyl ring to participate in reactions typically associated with alkenes. acs.org It can engage in ring-opening reactions under various conditions, providing a pathway to more complex structures.

Positioning this compound within Contemporary Chemical Research

While extensive research on the specific molecule this compound is not widely documented, its chemical structure suggests significant potential in several areas of contemporary research. The molecule represents a unique conjunction of a biologically active scaffold (2H-chromene), a versatile synthetic handle (aldehyde), and a group known for modulating physicochemical and pharmacological properties (cyclopropyl).

This trifecta of functional components makes this compound a highly attractive target for both synthetic and medicinal chemistry. Researchers can utilize the aldehyde for the construction of a library of derivatives to explore their potential as novel therapeutic agents. The presence of the cyclopropyl group at the 4-position could impart enhanced potency or a unique pharmacological profile compared to other 4-substituted chromenes. Furthermore, the strained cyclopropyl ring could be exploited in novel synthetic transformations to build more complex, fused-ring systems. liverpool.ac.ukresearchgate.net

The study of this molecule could lead to the discovery of new bioactive compounds or provide insights into the role of cyclopropyl groups in modulating the activity of chromene-based molecules. Its synthesis and reactivity studies would also contribute to the broader field of heterocyclic chemistry.

Interactive Data Table: Properties of Constituent Functional Groups

| Functional Group | Key Features | Role in the Molecule |

| 2H-Chromene | Privileged heterocyclic scaffold, biologically active. nih.govnih.gov | Core structure, likely basis for pharmacological activity. |

| Aldehyde | Versatile reactive group, participates in C-C bond formation. nih.gov | Synthetic handle for derivatization and molecular elaboration. |

| Cyclopropyl | Strained ring, unique electronic properties, metabolic blocker. acs.orgnih.gov | Potential to enhance biological activity and metabolic stability. |

Structure

3D Structure

Properties

Molecular Formula |

C13H12O2 |

|---|---|

Molecular Weight |

200.23 g/mol |

IUPAC Name |

4-cyclopropyl-2H-chromene-6-carbaldehyde |

InChI |

InChI=1S/C13H12O2/c14-8-9-1-4-13-12(7-9)11(5-6-15-13)10-2-3-10/h1,4-5,7-8,10H,2-3,6H2 |

InChI Key |

CFXDNMKWLVXHDN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CCOC3=C2C=C(C=C3)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Cyclopropyl 2h Chromene 6 Carbaldehyde and Its Derivatives

Established Strategies for the 2H-Chromene Core Construction

The 2H-chromene scaffold is a privileged structural motif found in numerous natural products and biologically active compounds, leading to the development of a plethora of synthetic methods for its construction. msu.eduresearchgate.net These methods can be broadly categorized into one-pot multicomponent reactions and various catalytic approaches.

One-Pot Multicomponent Reaction Protocols

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecular architectures like 2H-chromenes from simple starting materials in a single synthetic operation. nih.govnih.govsharif.edu These reactions are highly valued in medicinal chemistry for their ability to rapidly generate libraries of structurally diverse compounds. nih.gov

A common MCR approach for the synthesis of 2-amino-4-substituted-4H-chromenes involves the condensation of an aromatic aldehyde, malononitrile, and an activated phenol (B47542) or naphthol. sharif.eduoiccpress.com While this method typically yields 4H-chromenes, modifications and alternative MCRs can lead to the 2H-isomers. For instance, a three-component reaction of salicylaldehydes, acetyl acetone, and an alcohol, catalyzed by tetra-n-butylammonium fluoride (B91410) (TBAF), provides a direct route to alkoxy-substituted 2H-chromenes. researchgate.net The key advantages of these MCRs are often the mild reaction conditions, short reaction times, and high yields of the desired products. benthamdirect.com

Table 1: Examples of One-Pot Multicomponent Reactions for Chromene Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Aromatic Aldehyde, Malononitrile, Activated Phenol | Natural base catalyst (from snail shells), Water, RT | 2-Amino-4H-chromenes | oiccpress.com |

| Salicylaldehydes, Acetyl Acetone, Alcohol | Tetra-n-butylammonium fluoride (TBAF) | Alkoxy-substituted 2H-chromenes | researchgate.net |

| Aldehyde, Malononitrile, Enolizable Compound | Nano-kaoline/BF3/Fe3O4, Solvent-free | 4H-Chromenes | sharif.edu |

| 2-Alkyl Phenols, Malononitrile | Organocatalyst, Ag2O, Chloroform (B151607) | 2-Amino-4H-chromenes | bohrium.com |

Catalytic Approaches in 2H-Chromene Synthesis

Catalysis plays a pivotal role in the synthesis of 2H-chromenes, offering high levels of efficiency, selectivity, and functional group tolerance. msu.eduresearchgate.net A wide array of catalytic systems, including transition metals, metal-free catalysts, photocatalysts, and heterogeneous catalysts, have been successfully employed for the construction of the 2H-chromene ring. msu.eduresearchgate.netresearchgate.net

Transition metal catalysis provides powerful tools for the formation of the 2H-chromene core through various cyclization and annulation strategies. mdpi.com Iron catalysis, in particular, has been utilized in the synthesis of chromene derivatives. For example, iron(III) chloride can catalyze the cyclization of 2-propargylphenol derivatives to yield 2H-chromenes. uva.nl

A notable example of a transition metal-free approach that is highly relevant to the synthesis of 4-cyclopropyl substituted 2H-chromenes is the Brønsted acid-catalyzed formal [4+2] annulation of alkynyl thioethers with o-hydroxybenzyl alcohols. This methodology has been shown to be compatible with cyclopropyl-substituted thioynol ethers, directly affording the corresponding 4-cyclopropyl-2H-chromene derivatives in good yields. acs.org

Other transition metals like cobalt have also been employed. Cobalt(II) complexes of porphyrins can catalyze the reaction of salicyl-N-tosylhydrazones with terminal alkynes to produce 2H-chromenes via a metallo-radical pathway. msu.edu

Metal-free catalytic systems are increasingly favored due to their lower cost, reduced toxicity, and often milder reaction conditions compared to their transition metal counterparts. researchgate.net

Brønsted and Lewis Acid Catalysis: As mentioned, Brønsted acids are effective in catalyzing the [4+2] annulation to form 4-substituted 2H-chromenes. acs.org Lewis acids like TMSOTf have also been shown to catalyze carbonyl-alkyne metathesis reactions to produce functionalized 2H-chromenes. researchgate.net

Organocatalysis: Organocatalysts, such as amines and their derivatives, have been widely used in the synthesis of chromenes. frontiersin.org For example, diethylamine (B46881) can act as an efficient organocatalyst in the one-pot, three-component synthesis of 2-amino-4H-chromenes. frontiersin.org Hydrazine-based catalysts have been employed in the ring-closing carbonyl-olefin metathesis (RCCOM) of O-allyl salicylaldehydes to furnish 2H-chromenes. nih.gov Furthermore, organocatalytic domino oxa-Michael/aldol (B89426) reactions between salicylaldehyde (B1680747) and electron-deficient olefins like cinnamaldehyde (B126680), catalyzed by 1,1,3,3-tetramethylguanidine (B143053) (TMG), can yield 2-phenyl-2H-chromene-3-carbaldehydes. nih.gov

Photocatalysis has emerged as a green and sustainable approach for organic synthesis, utilizing light as an energy source to drive chemical reactions. researchgate.net The synthesis of chromene derivatives has benefited from these advancements. For instance, TiO2 doped with silver has been used as a photocatalyst for the synthesis of chromene derivatives under visible light irradiation, offering clean reaction conditions and high yields. researchgate.net These methods often proceed through radical pathways initiated by the photocatalyst. researchgate.net

Heterogeneous catalysts offer significant advantages in terms of ease of separation, recovery, and reusability, making them attractive for sustainable chemical processes. nih.gov Various solid-supported catalysts and nanocatalysts have been developed for chromene synthesis.

Examples include:

Expanded Perlite: A green heterogeneous catalyst used for the synthesis of 2-amino-4H-chromenes in water. nih.gov

Magnesium Oxide (MgO): A highly active heterogeneous base catalyst for the one-pot synthesis of pyran annulated chromene derivatives. nih.gov

Nano-cellulose/Ti(IV)/Fe3O4: A natural-based magnetic nanocatalyst for the solvent-free synthesis of chromenes. nih.gov

NS-doped graphene oxide quantum dots (GOQDs): Utilized for the synthesis of 2-amino-4H-chromene derivatives with high yields. nih.gov

These heterogeneous systems often provide high efficiency and can be easily recycled, contributing to more environmentally friendly synthetic protocols. nih.govoiccpress.com

Synthesis of the Target Compound: A Strategic Outlook

To synthesize 4-cyclopropyl-2H-chromene-6-carbaldehyde, a plausible strategy would involve a two-step approach. First, the construction of a 4-cyclopropyl-2H-chromene core using a method such as the Brønsted acid-catalyzed annulation of a cyclopropyl-substituted alkynyl thioether with an appropriately substituted o-hydroxybenzyl alcohol. acs.org The starting o-hydroxybenzyl alcohol would ideally already bear a group at the para-position to the hydroxyl that can be readily converted to a carbaldehyde, or the formylation can be performed post-cyclization.

Alternatively, a 2H-chromene-6-carbaldehyde could be synthesized first. For example, through the Vilsmeyer-Haack formylation of a flavanone (B1672756) followed by further transformations, or by direct formylation of a pre-formed 2H-chromene ring system, although regioselectivity could be a challenge. nih.govnih.gov Subsequent introduction of the cyclopropyl (B3062369) group at the 4-position would then be required, which may be more challenging than incorporating it from the start.

Table 2: Summary of Catalytic Approaches for 2H-Chromene Synthesis

| Catalysis Type | Catalyst Example(s) | Key Features | Reference(s) |

| Transition Metal | Iron(III) chloride, Cobalt(II) porphyrins | Utilizes various cyclization and annulation strategies. | msu.eduuva.nl |

| Metal-Free | Brønsted acids, TMSOTf, Diethylamine, Hydrazines, TMG | Lower toxicity, milder conditions, diverse reaction pathways. | acs.orgresearchgate.netnih.govnih.gov |

| Photocatalysis | TiO2 doped Ag | Green and sustainable, driven by light energy. | researchgate.netresearchgate.net |

| Heterogeneous/Nano | Expanded Perlite, MgO, Magnetic nanocatalysts, GOQDs | Easy separation, recovery, and reusability of the catalyst. | nih.govnih.govnih.gov |

Cyclization Reactions and Annulation Strategies

The formation of the chromene ring, a fused system of benzene (B151609) and pyran rings, is central to the synthesis of this compound. Key strategies involve the construction of the pyran ring onto a pre-existing phenolic precursor. Methodologies such as ring-closing metathesis, and various cyclization reactions of salicylaldehydes are prominent in the literature. nih.govacs.org These reactions provide a versatile toolkit for accessing the diverse chemical space of chromene derivatives.

The Claisen condensation and its intramolecular variant, the Dieckmann cyclization, are fundamental carbon-carbon bond-forming reactions that proceed via the reaction of an enolate with an ester. fiveable.memasterorganicchemistry.comyoutube.comchemistrysteps.com In the context of chromene synthesis, while not a direct "Claisen cyclization" in the classical sense of forming the pyran ring, related principles are applied. For instance, thermal rearrangement of aryl propargyl ethers, a Claisen rearrangement, can lead to intermediates that cyclize to form chromenes. msu.edu

The Dieckmann condensation is particularly useful for forming five- or six-membered rings by cyclizing diesters with a base. fiveable.mechemistrysteps.com This process involves the formation of a cyclic β-keto ester. youtube.comchemistrysteps.com The mechanism involves the deprotonation of an α-carbon to form an enolate, which then attacks the second ester group within the same molecule, leading to a cyclic intermediate that eliminates an alkoxide to form the final product. youtube.comchemistrysteps.com The driving force for the reaction is the formation of a highly acidic cyclic β-keto ester, which is deprotonated by the base in a nearly irreversible step. chemistrysteps.com

| Reaction Type | Reactants | Key Intermediate | Product Type | Reference |

| Dieckmann Condensation | Diester | Enolate | Cyclic β-keto ester | youtube.comchemistrysteps.com |

| Claisen Rearrangement | Aryl propargyl ether | o-allenylphenol | Chromene | msu.edu |

The formation and subsequent ring closure of ortho-quinone methides (o-QMs) is a powerful strategy for synthesizing chromenes. nih.govrsc.org o-QMs are highly reactive intermediates that can be generated in situ from various precursors, such as ortho-hydroxybenzyl alcohols or by the elimination of a leaving group from an ortho-substituted phenol. nih.govacs.org Once formed, the o-QM can undergo a 6π-electrocyclization to form the dihydropyran ring of the chromene skeleton. nih.gov

This cascade reaction can be initiated from Fischer carbene complexes, which undergo benzannulation followed by the spontaneous formation of an o-QM intermediate that electrocyclizes to the chromene. nih.gov This method allows for the simultaneous construction of both the benzene and pyran rings in a single step. nih.gov Furthermore, o-QMs can be utilized in domino reactions, where their in situ generation is followed by trapping with various reagents to produce a range of chiral chromenes with high stereoselectivity. researchgate.net Chemoenzymatic methods have also been developed to generate o-QMs under mild, aqueous conditions, showcasing the versatility of these intermediates in modern synthesis. nih.gov

| Precursor | Generation Method | Reaction Type | Product | Reference |

| α,β-Unsaturated Fischer carbene complex | Benzannulation/Loss of silanol | Electrocyclization | 4-Alkoxychromene | nih.gov |

| o-Hydroxybenzyl alcohols | Biocatalytic hydroxylation | Electrocyclization | Chroman | nih.gov |

| Phenolic substrates | Oxidative functionalization | Cycloaddition | Benzopyrans | rsc.orgnih.gov |

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of synthetic chemistry for forming six-membered rings. organic-chemistry.orgsigmaaldrich.comwikipedia.org This reaction has been effectively applied to the synthesis of the chromene framework. rsc.org In this context, an ortho-quinone methide (o-QM) can act as the diene component. rsc.org

The reaction of an o-QM with an alkene (the dienophile) proceeds via a cycloaddition to construct the pyran ring fused to the aromatic system. rsc.org This approach is particularly valuable as it allows for the introduction of complexity and stereochemical control. wikipedia.org Depending on the electronic nature of the reactants, the reaction can be a normal-demand or an inverse-demand Diels-Alder (iEDDA) reaction. nih.govwikipedia.org In the iEDDA variant, an electron-rich alkene reacts with an electron-poor diene, a role often fulfilled by the o-QM intermediate. rsc.orgnih.gov This methodology has been used in the synthesis of various natural products containing the chromene core. rsc.orgnih.gov

| Diene | Dienophile | Reaction Type | Key Feature | Reference |

| ortho-Quinone Methide (o-QM) | Electron-rich alkene (e.g., ethyl vinyl ether) | Inverse-demand Diels-Alder (iEDDA) | Forms chromene ring system | rsc.orgnih.gov |

| Conjugated chromone (B188151) derivative | Alkene/Alkyne | Intramolecular Diels-Alder | Forms fused polycyclic systems | rsc.org |

| 2'-Hydroxychalcone derivative | Diene | AgNP-catalysed Diels-Alder | Biomimetic synthesis | nih.gov |

Green Chemistry and Sustainable Synthesis Techniques

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chromene derivatives to minimize environmental impact. researchgate.netnih.gov These eco-friendly approaches focus on the use of sustainable materials, non-toxic catalysts, and mild reaction conditions. researchgate.netnih.gov Innovative techniques such as microwave irradiation, ultrasound-assisted synthesis, and mechanochemistry have been implemented to improve efficiency and reduce waste. researchgate.netnih.gov The development of protocols that utilize green solvents or operate under solvent-free conditions is a key area of this research. researchgate.netresearchgate.net

A significant advancement in the green synthesis of chromenes is the development of solvent-free reaction conditions. sharif.edubohrium.com These methods often involve grinding reactants together, sometimes with a solid-supported catalyst, which can lead to higher yields, shorter reaction times, and simpler work-up procedures. researchgate.net For example, the Pechmann condensation for synthesizing coumarins (2H-chromen-2-ones) can be efficiently performed by grinding phenols and β-ketoesters with a catalyst like silica-supported sulfuric acid at room temperature. researchgate.net Similarly, multicomponent reactions to produce 2-amino-4H-chromenes have been successfully carried out under solvent-free conditions using catalysts such as sodium carbonate or nano-kaoline/BF3/Fe3O4. sharif.edubohrium.com

When solvents are necessary, the focus shifts to environmentally benign options like water or ethanol. researchgate.net These green solvents reduce the hazards and pollution associated with traditional organic solvents. The use of reusable catalysts, such as Rochelle salt or various nanoparticles, in these green media further enhances the sustainability of the synthetic process. researchgate.netrsc.org

| Methodology | Catalyst | Conditions | Product Type | Advantages | Reference |

| Three-component reaction | Nano-kaoline/BF3/Fe3O4 | Solvent-free | 4H-Chromenes | High yield, recyclable catalyst, easy work-up | sharif.edu |

| Pechmann Condensation | Silica-supported H2SO4 | Solvent-free, grinding | 2H-Chromen-2-ones | Rapid, efficient, room temperature | researchgate.net |

| Three-component reaction | Rochelle salt | Water or Ethanol | 2-Amino-4H-chromenes | Green catalyst, good yields | researchgate.net |

| One-pot synthesis | Sodium Carbonate | Solvent-free, 125 °C | 2-Amino-4H-chromenes | Cheap, non-toxic catalyst, efficient | bohrium.com |

| Multicomponent condensation | WO3/ZnO@NH2-EY | Solventless, Green LED | Chromeno[4,3-b]chromenes | Low reaction time, cost-effective, excellent yield | rsc.org |

Introduction and Chemical Transformations of the Carbaldehyde Functionality

Chromene-carbaldehydes, including derivatives like this compound, are valuable synthetic intermediates. nih.gov The carbaldehyde group, an aldehyde functionality (-CHO), is a versatile handle that can undergo a wide array of chemical transformations, allowing for the diversification of the chromene scaffold into more complex heterocyclic systems. nih.govresearchgate.net These compounds are often synthesized through methods like the Vilsmeyer-Haack reaction on flavanones or domino oxa-Michael/aldol reactions between salicylaldehydes and α,β-unsaturated aldehydes. msu.edunih.govnih.govresearchgate.net

The aldehyde group can be readily converted into other functional groups. For example, it can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165). nih.gov It can participate in Wittig reactions to form alkenes, thereby extending the carbon chain. nih.gov The aldehyde can also react with various nucleophiles. Condensation with nitrogen nucleophiles can lead to the formation of imines or be incorporated into the synthesis of fused heterocyclic rings like chromeno[3,4-c]pyridines. eurjchem.com These transformations highlight the utility of chromene-carbaldehydes as key building blocks in medicinal and materials chemistry. nih.gov

| Transformation | Reagent(s) | Product Functional Group/Scaffold | Reference |

| Reduction | Sodium borohydride (NaBH4) | Primary alcohol (-CH2OH) | nih.gov |

| Wittig Reaction | Phosphonium ylide | Alkene (-CH=CHR) | nih.gov |

| Condensation/Cyclization | Anilines | Imine, Chromeno[3,4-c]quinoline | nih.gov |

| Knoevenagel Condensation | Active methylene (B1212753) compounds (e.g., malononitrile) | α,β-Unsaturated nitrile | jcsp.org.pk |

| 1,3-Dipolar Cycloaddition | Isatin, L-proline | Spirooxindole fused pyrrolizine | researchgate.net |

| Reaction with Thiosemicarbazide | N-glycosyl thiosemicarbazide | Thiosemicarbazone | researchgate.net |

Direct Formylation Techniques for Aromatic Rings and Chromene Scaffolds

The introduction of a carbaldehyde group onto an aromatic ring, in this case at the C-6 position of the 2H-chromene scaffold, is a critical transformation that can be achieved through several classic and modern formylation reactions. These methods typically involve electrophilic aromatic substitution on a pre-formed chromene or a precursor phenol.

Vilsmeier-Haack Reaction: This is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgnih.gov The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). wikipedia.orgacs.orgorganic-chemistry.org The electrophilic iminium salt, also known as the Vilsmeier reagent, then attacks the electron-rich aromatic ring. acs.orgorganic-chemistry.org Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde. For a 4-cyclopropyl-2H-chromene, the C-6 position is activated by the ring oxygen, making it a favorable site for electrophilic substitution. The reaction of 2,3-dihydro-4H-1,3-benzoxazin-4-ones with the Vilsmeier reagent has also been shown to produce functionalized 2H- or 4H-chromenes. nih.gov

Reimer-Tiemann Reaction: This reaction is specific for the ortho-formylation of phenols, making it suitable for synthesizing hydroxy-substituted chromene carbaldehydes which can be further modified. nih.govresearchgate.netbeilstein-journals.orgnih.gov The reaction involves treating a phenol with chloroform (CHCl₃) in a strong basic solution, typically aqueous hydroxide. nih.gov The reactive species is dichlorocarbene (B158193) (:CCl₂), generated in situ, which preferentially attacks the phenoxide ring at the ortho position due to coordination with the phenoxide oxygen. nih.govmsu.edu Hydrolysis of the resulting dichloromethyl-substituted intermediate furnishes the salicylaldehyde derivative. researchgate.net This method could be applied to a phenol precursor before the chromene ring is formed.

Duff Reaction: The Duff reaction is another method for the ortho-formylation of phenols and other highly activated aromatic rings. researchgate.net It uses hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, such as acetic or trifluoroacetic acid. researchgate.netresearchgate.net The reaction proceeds through an iminium ion intermediate that engages in electrophilic aromatic substitution, followed by hydrolysis to yield the aldehyde. researchgate.net Formylation occurs preferentially at the ortho position to the activating hydroxyl group. researchgate.net

Organocatalytic Approaches: Domino reactions can also be employed to synthesize chromene carbaldehydes directly. For instance, an organocatalytic domino oxa-Michael/aldol reaction between a salicylaldehyde derivative and an α,β-unsaturated aldehyde like cinnamaldehyde can produce 2-phenyl-2H-chromene-3-carbaldehydes. univasf.edu.br This demonstrates the feasibility of constructing the chromene ring and introducing the carbaldehyde group in a single synthetic sequence.

| Reaction Name | Reagents | Key Intermediate | Position Selectivity | Ref. |

| Vilsmeier-Haack | DMF, POCl₃ | Iminium salt (Vilsmeier reagent) | Para to activating group | wikipedia.org |

| Reimer-Tiemann | CHCl₃, NaOH | Dichlorocarbene (:CCl₂) | Ortho to hydroxyl group | researchgate.net |

| Duff Reaction | Hexamethylenetetramine, Acid | Iminium ion | Ortho to activating group | researchgate.net |

| Organocatalytic Domino | Salicylaldehyde, Cinnamaldehyde, Organocatalyst | Enamine/Iminium ion | Depends on reactants | univasf.edu.br |

Strategic Incorporation and Modification of the Cyclopropyl Group

The cyclopropyl group at the C-4 position is a key structural feature. Its introduction can be envisioned either by building the chromene ring from a cyclopropyl-containing precursor or by forming the cyclopropane (B1198618) ring on a pre-existing chromene scaffold.

Cyclopropanation of an alkene is the most common method for introducing a cyclopropane ring. A plausible synthetic route to 4-cyclopropyl-2H-chromene would involve the preparation of a 4-alkenyl-2H-chromene intermediate, such as a 4-vinyl or 4-isopropenyl derivative, followed by cyclopropanation of the exocyclic double bond.

Simmons-Smith Reaction: The Simmons-Smith reaction is a classic and reliable method for converting alkenes into cyclopropanes. organic-chemistry.org It utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. A popular modification, the Furukawa modification, uses diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which can increase reactivity and is particularly effective for electron-rich olefins like vinyl ethers. nih.gov The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. organic-chemistry.org A 4-alkenyl-2H-chromene would be a suitable substrate for this reaction.

Transition-Metal Catalyzed Cyclopropanation: A variety of transition metals, including rhodium, copper, palladium, and iron, can catalyze cyclopropanation reactions, typically using diazo compounds as carbene precursors. wikipedia.orgnih.gov These methods offer a broad scope and can be rendered highly enantioselective by using chiral ligands. wikipedia.org For example, rhodium(II) carboxylate complexes are highly effective at catalyzing the reaction between an alkene and a diazo compound to form a cyclopropane. wikipedia.org An alternative, metal-free approach for the cyclopropanation of styrenes involves visible-light-triggered generation of iodomethyl carbonyl radicals from gem-diiodomethyl carbonyl reagents.

Intramolecular Cyclopropanation: If a suitable precursor can be synthesized, an intramolecular cyclopropanation can be a highly efficient method for forming fused or spirocyclic systems. nih.govpurdue.edu For instance, a base-promoted sequential [4+2] and [1+2] annulation of 2-hydroxychalcones with prop-2-ynylsulfonium salts has been developed to synthesize methylene cyclopropane-fused chromenes. While this leads to a fused system rather than a C-4 substituent, it showcases the formation of a cyclopropane ring integrated with the chromene core.

| Cyclopropanation Method | Reagents | Substrate Prerequisite | Key Features | Ref. |

| Simmons-Smith Reaction | CH₂I₂, Zn-Cu couple or Et₂Zn | Alkene (e.g., 4-alkenyl-2H-chromene) | Stereospecific, reliable for many alkenes | |

| Rhodium-Catalyzed | Diazo compound (e.g., N₂CHCO₂Et), Rh₂(OAc)₄ | Alkene | High efficiency, potential for asymmetry | wikipedia.org |

| Sequential Annulation | 2-Hydroxychalcone, Prop-2-ynylsulfonium salt | Chalcone | Forms fused methylene-cyclopropane ring |

Cyclopropyl Carbinol Rearrangements (e.g., Silver Triflate Catalyzed)

A highly efficient method for the synthesis of the 2H-chromene core structure involves the silver triflate (AgOTf)-catalyzed rearrangement of cyclopropyl carbinols. ntu.edu.sghkbu.edu.hk This reaction proceeds from readily available 2-[cyclopropyl(hydroxy)methyl]phenols, offering a versatile route to a range of functionalized oxygen-containing heterocycles. ntu.edu.sg

The reaction is notable for its controllable selectivity. Research has shown that the initial product of the rearrangement is often a seven-membered benzo[b]oxepine derivative. This intermediate can then undergo a subsequent ring-contraction to yield the thermodynamically more stable six-membered 2H-chromene. ntu.edu.sg By carefully tuning the reaction time, it is possible to selectively isolate either the benzo[b]oxepine or the 2H-chromene product. ntu.edu.sg

The catalytic system's efficacy is attributed to the synergy between the silver(I) cation, which acts as a Lewis acid to activate the hydroxyl group of the carbinol, and the non-coordinating triflate anion. ntu.edu.sg This activation facilitates the departure of the hydroxyl group, generating a cyclopropylcarbinyl cation. This reactive intermediate then undergoes rearrangement and ring-opening, ultimately leading to the cyclization that forms the chromene ring. Nature-inspired approaches have also explored the use of chiral Brønsted acids to catalyze asymmetric rearrangements of cyclopropylcarbinyl cations, highlighting the broad utility of this intermediate in complex synthesis. nih.gov While some silver ion-assisted solvolyses of related cyclopropa[c]chromenes can lead to addition products, rearrangement pathways are favored at higher temperatures or with more reactive substrates. rsc.org

Table 1: Silver Triflate (AgOTf) Catalyzed Synthesis of 2H-Chromenes

| Starting Material | Catalyst | Solvent | Time | Product(s) | Yield | Reference |

| 2-[Cyclopropyl(hydroxy)methyl]phenol | AgOTf | Dichloromethane | Short | Benzo[b]oxepine | Variable | ntu.edu.sg |

| 2-[Cyclopropyl(hydroxy)methyl]phenol | AgOTf | Dichloromethane | Extended | 2H-Chromene | Good | ntu.edu.sg |

Diastereoselective Synthesis Involving Cyclopropyl Carbaldehydes

Diastereoselective reactions involving cyclopropyl carbaldehydes provide a powerful strategy for constructing stereochemically complex molecules, including precursors to or analogues of chromene derivatives. These methods often utilize organocatalysis to control the stereochemical outcome of the reaction.

One notable example is the organocatalyzed, enantioselective desymmetrization of meso-cyclopropyl carbaldehydes. researchgate.net In this transformation, the cyclopropyl ring is opened through a merged iminium-enamine activation pathway, reacting with sulfenyl or selenyl chlorides to yield 1,3-chlorochalcogenated products. This process creates up to three adjacent stereocenters with moderate to high levels of diastereoselectivity (d.r. up to 15:1). researchgate.net The reaction mechanism involves the formation of an iminium ion, which is attacked by a chloride, leading to the ring-opened enamine intermediate that subsequently reacts with the electrophilic chalcogen species. researchgate.net

Another relevant strategy is the diastereo- and enantioselective synthesis of spirocyclopropyl pyrazolones, achieved through a Michael/alkylation cascade reaction catalyzed by cinchona alkaloid derivatives. researchgate.net This method demonstrates the potential to construct highly substituted cyclopropane rings with excellent diastereoselectivity (d.r. >95:5) under mild conditions. researchgate.net Furthermore, substrate-dependent domino reactions, such as hydroalkoxylation-formal-[4+2] cycloadditions, have been developed for the facile and diastereoselective synthesis of spirocyclic chromene ketals. researchgate.net These examples underscore the utility of cyclopropyl carbaldehydes and related structures as building blocks in stereocontrolled synthesis, paving the way for the construction of complex chromene derivatives.

Table 2: Diastereoselective Reactions of Cyclopropyl Aldehydes

| Reactants | Catalyst/Reagent | Reaction Type | Key Feature | Diastereomeric Ratio (d.r.) | Reference |

| meso-Cyclopropyl carbaldehydes, Sulfenyl/Selenyl chlorides | Organocatalyst | Ring-Opening 1,3-Chlorochalcogenation | Enantioselective desymmetrization | Up to 15:1 | researchgate.net |

| 4-Arylidenepyrazol-5-ones, Diethyl 2-bromomalonate | (DHQ)2AQN | Michael/Alkylation Cascade | Synthesis of spirocyclopropyl pyrazolones | Up to >95:5 | researchgate.net |

Functionalization of Cyclopropyl-Containing Products

The functionalization of pre-formed cyclopropyl-containing chromene scaffolds is a crucial strategy for generating molecular diversity and synthesizing targeted derivatives. Modern transition-metal-catalyzed C–H functionalization reactions are particularly powerful tools for this purpose, allowing for the direct introduction of new substituents onto the chromene core or the cyclopropyl moiety without the need for pre-functionalized starting materials. yale.edu

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogoshira reactions, are widely employed for the derivatization of chromene and coumarin (B35378) scaffolds. researchgate.net These methods enable the introduction of aryl, vinyl, and alkynyl groups at specific positions, provided a suitable handle like a halide or triflate is present on the ring. nih.gov For instance, 7-triflate-4-chromenones can be successfully coupled with various boronic acids (Suzuki coupling) or anilines (Buchwald-Hartwig amination) to yield highly functionalized products. nih.gov

More advanced strategies focus on the direct activation of C–H bonds. rsc.orgnih.gov For example, ruthenium-catalyzed oxidative annulation of chromene-3-carboxamides with alkynes proceeds via a double C–H functionalization. researchgate.net Enantioselective C–H activation of the cyclopropane ring itself has also been demonstrated using palladium(II) catalysis with mono-N-protected amino acid ligands. nih.gov This allows for the stereocontrolled cross-coupling of the cyclopropyl C–H bond with organoboron reagents, providing a versatile route to enantioenriched cis-substituted chiral cyclopropanes. nih.gov The ability to perform functional group transformations directly on cyclopropane carboxaldehydes—such as oxidation, reduction, and alkenylation—further expands the synthetic utility for creating diverse derivatives. researchgate.net

Table 3: Methods for Functionalization of Cyclopropyl and Chromene Scaffolds

| Reaction Type | Catalyst System | Substrate Type | Functional Group Introduced | Reference |

| Suzuki Coupling | Pd₂(dba)₃ / JohnPhos | 7-Trifloxy-chromenone | Aryl / Heteroaryl | nih.gov |

| Buchwald-Hartwig Amination | Pd(OAc)₂ / Ligand | 7-Trifloxy-chromenone | Arylamino | nih.gov |

| C–H Activation/Coupling | Pd(OAc)₂ / MPAA Ligand | Cyclopropanecarboxylic Acid | Aryl, Vinyl, Alkyl | nih.gov |

| Oxidative Annulation | Ru(II) catalyst | Chromene-3-carboxamide | Fused ring system | researchgate.net |

Mechanistic Investigations and Reaction Pathways

Elucidation of 2H-Chromene Formation Mechanisms

The formation of the 2H-chromene ring system can proceed through various intricate pathways, often involving highly reactive intermediates and complex reaction cascades.

The synthesis of 2H-chromenes frequently involves several key reactive intermediates that dictate the course of the reaction.

Ortho-Quinone Methides (o-QMs): These are highly polarized and reactive intermediates commonly implicated in the synthesis of 2H-chromenes. nih.gov They are versatile intermediates that can be generated under thermal, photochemical, acidic, or basic conditions and readily undergo reactions such as 1,4-conjugate additions with nucleophiles or [4+2] cycloaddition reactions. nih.gov Ring-closure of o-quinone methides is a frequently observed mechanistic feature in the formation of the 2H-chromene ring. msu.edu For instance, a cascade reaction involving benzannulation followed by the formation of an o-quinone methide and a subsequent electrocyclization can generate the chromene system. nih.gov In some syntheses, a vinyl quinone is generated, which then enolizes to form the o-quinone methide that undergoes an oxa-6π electrocyclization to yield the 2H-chromene. nih.gov The dimerization of 2H-chromenes can also proceed through an o-quinone methide intermediate. rsc.org

Vinyl Cations: These sp-hybridized cations are highly reactive species that have been recognized as potent electrophiles in organic synthesis. rwth-aachen.deuvm.edu In certain 2H-chromene synthesis pathways, a proposed mechanism involves the nucleophilic attack of an alkyne on an aldehyde, which produces vinyl-cation intermediates. msu.edu

Oxetene: Following the formation of a vinyl cation, an oxetene intermediate can be formed. The final 2H-chromene product is then proposed to arise from an electrocyclic ring-opening of this oxetene intermediate. msu.edu

| Key Intermediate | Role in 2H-Chromene Formation |

| Ortho-Quinone Methide | Frequent intermediate; undergoes electrocyclization or cycloaddition. msu.edunih.govnih.gov |

| Vinyl Cation | Formed from nucleophilic attack on an aldehyde; precursor to oxetene. msu.edurwth-aachen.de |

| Oxetene | Undergoes electrocyclic ring-opening to form the final 2H-chromene product. msu.edu |

Metal catalysis offers powerful and efficient routes to 2H-chromenes. Cobalt-catalyzed reactions, in particular, have been shown to proceed via a metallo-radical mechanism. In this process, cobalt(II) complexes of porphyrins activate salicyl N-tosylhydrazones to generate cobalt(III)-carbene radicals. nih.govacs.orgnih.gov These radicals readily add to terminal alkynes, producing salicyl-vinyl radical intermediates. nih.govnih.gov A subsequent hydrogen atom transfer (HAT) from the hydroxyl group of the salicyl moiety to the vinyl radical leads to the formation of an o-quinone methide intermediate. msu.eduacs.orgnih.gov This intermediate then dissociates from the cobalt center and undergoes an endo-cyclic, sigmatropic ring-closing reaction to form the final 2H-chromene product. msu.eduacs.orgnih.gov The proposed radical mechanism is supported by EPR spectroscopy, radical-trapping experiments, and DFT calculations. nih.govmsu.eduacs.org

Annulation reactions are a recurring strategy in the synthesis of 2H-chromenes. msu.edu These reactions involve the construction of the pyran ring onto a pre-existing benzene (B151609) ring. For example, a [3+3] annulation strategy has been reported for the synthesis of certain chromene derivatives. msu.edu Another common mechanistic feature is the elimination of water from chroman-4-ol intermediates to yield the 2H-chromene structure. msu.edu Rhodium-catalyzed [5+1] annulations of alkenyphenols with allenes have also been developed for synthesizing 2,2-disubstituted 2H-chromenes. nih.gov

Detailed Understanding of Cyclopropyl-Mediated Reactivity

The presence of a cyclopropyl (B3062369) group at the 4-position of the 2H-chromene ring introduces unique reactivity due to its inherent structural and electronic properties.

Cyclopropane (B1198618) possesses significant ring strain, estimated to be around 28 kcal/mol, which arises from both angle strain (C-C-C bond angles of 60° instead of the ideal 109.5°) and torsional strain. utexas.edu This high degree of strain substantially weakens the C-C bonds of the ring, making cyclopropyl groups more reactive than their acyclic counterparts. utexas.edunih.gov The inherent strain serves as a thermodynamic driving force for ring-opening reactions, which can be initiated by thermolysis, photolysis, radical addition, or single electron transfer events. nih.govnih.gov This strain-induced reactivity allows cyclopropanes bearing electron-accepting groups to act as potent electrophiles, undergoing polar ring-opening reactions with nucleophiles. nih.gov

The bonding in a cyclopropyl ring is often described using the Walsh or Coulson-Moffit models, which depict the C-C bonds as having significant p-character, resembling "bent" or banana bonds. wikipedia.org This unique electronic structure allows the cyclopropyl group to engage in conjugation with adjacent unsaturated systems. It is known to be a poor π-electron acceptor but a very good π-electron donor. stackexchange.com

This electron-donating ability is largely attributed to hyperconjugation, the delocalization of electrons from a sigma (σ) bond into an adjacent empty or partially filled p-orbital or a π-system. allen.in The cyclopropyl group can effectively stabilize adjacent carbocations through this effect. wikipedia.org This type of hyperconjugation is facilitated by the weak C-C bonds of the strained ring and does not occur to a significant degree with larger, less strained rings. researchgate.net The conjugative ability of the cyclopropyl ring, while present, is generally considered to be less than that of a C=C double bond. researchgate.net

| Electronic Effect | Description | Consequence for Reactivity |

| Hyperconjugation | Delocalization of σ-electrons from the cyclopropyl C-C bonds into an adjacent π-system or p-orbital. allen.in | Stabilizes adjacent carbocations; acts as an electron-donating group. wikipedia.org |

| π-Character | The C-C bonds have significant p-character, allowing for conjugation with neighboring unsaturated systems. wikipedia.orgstackexchange.com | Influences the electronic properties and reactivity of the attached 2H-chromene system. |

Reaction Modes of Cyclopropane Carbaldehydes

The reactivity of cyclopropane carbaldehydes is largely dictated by the inherent strain of the three-membered ring and the electronic nature of the aldehyde group. The high degree of s-character in the C-C bonds of the cyclopropane ring imparts properties that are intermediate between those of alkanes and alkenes. This unique electronic structure, coupled with the strain energy of approximately 27 kcal/mol, renders the cyclopropane ring susceptible to a variety of ring-opening reactions. The presence of an aldehyde group, which is an electron-withdrawing group, further activates the cyclopropane ring towards certain transformations. The principal reaction modes of cyclopropane carbaldehydes can be categorized into several key pathways, including those initiated by electrophiles, nucleophiles, radicals, and those mediated by organocatalysts.

One of the most prevalent reaction modes for cyclopropane carbaldehydes is the ring-opening reaction. These reactions can be initiated by a variety of reagents and conditions, leading to the formation of linear, functionalized molecules. The regioselectivity and stereoselectivity of these ring-opening reactions are often influenced by the substitution pattern on the cyclopropane ring and the nature of the reagents employed. For instance, in donor-acceptor (D-A) substituted cyclopropanes, the "push-pull" electronic effect facilitates ring cleavage under the influence of Lewis acids, Brønsted acids, transition metals, or organocatalysts researchgate.net.

Radical-mediated reactions represent another significant pathway for the transformation of cyclopropane carbaldehydes. The aldehyde group can be converted into an acyl radical, which can then participate in subsequent reactions. For example, the photolysis of cyclopropane carboxaldehyde can lead to the formation of a cyclopropyl radical, which can then undergo isomerization to an allyl radical beilstein-journals.org. Furthermore, acyl radicals generated from cyclopropane carbaldehydes can react with other unsaturated systems, followed by ring-opening of the cyclopropyl moiety to yield more complex molecular architectures beilstein-journals.org.

In recent years, organocatalysis has emerged as a powerful tool for the asymmetric functionalization of cyclopropane carbaldehydes. Specifically, the use of chiral secondary amine catalysts can activate the aldehyde through the formation of an iminium ion. This activation strategy enables a merged iminium-enamine catalytic cycle, facilitating novel transformations such as the enantioselective 1,3-dichlorination or 1,3-chlorochalcogenation of meso-cyclopropyl carbaldehydes researchgate.net. This approach allows for the desymmetrization of prochiral cyclopropanes, leading to the formation of products with multiple stereocenters with high levels of enantioselectivity researchgate.net.

The following tables summarize some of the key reaction modes of cyclopropane carbaldehydes, highlighting the diversity of reagents and the types of products that can be obtained.

Table 1: Ring-Opening Reactions of Cyclopropane Carbaldehydes

| Reaction Type | Reagent/Catalyst | Product Type | Reference |

| 1,3-Chlorochalcogenation | Organocatalyst, Sulfenyl/Selenyl Chlorides | 1,3-Chlorochalcogenated Products | researchgate.net |

| Homologous Michael Addition | Hard Acid/Soft Base Combination | γ-Halo Ketones, γ-Thio Ketones | |

| Palladium-Catalyzed Ring-Opening | Pd(OAc)₂/PCy₃ | α,β-Unsaturated Ketones | rsc.org |

| Radical Ring-Opening/Cyclization | Acyl Radical Precursors | Polycyclic Compounds | beilstein-journals.org |

Table 2: Organocatalytic Transformations of Cyclopropane Carbaldehydes

| Transformation | Catalyst Type | Key Intermediate | Product Feature | Reference |

| Enantioselective Desymmetrization | Chiral Secondary Amine | Iminium/Enamine | Three Adjacent Stereocenters | researchgate.net |

| Asymmetric 1,3-Difunctionalization | Chiral Secondary Amine | Iminium/Enamine | Chiral 1,3-Difunctionalized Products | researchgate.net |

Table 3: Radical Reactions of Cyclopropane Carbaldehydes

| Reaction | Initiator | Intermediate Species | Product Type | Reference |

| Photolysis | UV Light | Cyclopropyl Radical, Allyl Radical | Propylene, Carbon Monoxide | beilstein-journals.org |

| Oxidative Radical Ring-Opening/Cyclization | Radical Initiator | Acyl Radical, Alkyl Radical | Fused Ring Systems | beilstein-journals.org |

While the specific mechanistic investigations for 4-cyclopropyl-2H-chromene-6-carbaldehyde are not extensively documented in the literature, the general principles of cyclopropane carbaldehyde reactivity provide a framework for predicting its chemical behavior. The interplay between the strained cyclopropyl ring, the electrophilic aldehyde, and the chromene scaffold would likely lead to a rich and diverse reaction chemistry.

Spectroscopic and Structural Characterization in Research Contexts

Advanced Spectroscopic Techniques for Elucidating Molecular Structure

Spectroscopic techniques are indispensable tools for the structural determination of organic molecules. By analyzing the interaction of electromagnetic radiation with the compound, researchers can map its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework.

For 4-cyclopropyl-2H-chromene-6-carbaldehyde, ¹H NMR spectroscopy is used to identify the chemical environment of each proton. The aldehydic proton is expected to appear as a distinct singlet in the downfield region (around 9.8-10.0 ppm) due to the electron-withdrawing nature of the carbonyl group. The protons on the aromatic ring typically exhibit characteristic splitting patterns, while the protons of the chromene ring and the cyclopropyl (B3062369) group would appear in the aliphatic region, with their specific chemical shifts and coupling constants providing crucial information about their connectivity and stereochemistry.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbon of the aldehyde would be readily identifiable by its characteristic chemical shift in the range of 190-200 ppm. The sp²-hybridized carbons of the aromatic and alkene components of the chromene ring would appear in the 110-160 ppm region, while the sp³-hybridized carbons of the cyclopropyl group and the C2 of the chromene would be found further upfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet |

| Aromatic (C5-H, C7-H, C8-H) | 7.0 - 7.8 | Multiplet |

| Olefinic (C3-H) | 5.5 - 6.0 | Doublet |

| Methylene (B1212753) (C2-H₂) | 4.5 - 5.0 | Singlet/Multiplet |

| Cyclopropyl (CH, CH₂) | 0.5 - 1.5 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Carbon | Predicted Chemical Shift (ppm) |

| Aldehyde (C=O) | 190 - 200 |

| Aromatic/Olefinic (C3, C4, C4a, C5, C6, C7, C8, C8a) | 110 - 160 |

| Methylene (C2) | 65 - 75 |

| Cyclopropyl (CH, CH₂) | 5 - 20 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, the most prominent and diagnostic absorption band would be due to the carbonyl (C=O) stretching of the aldehyde group, which is expected to appear in the region of 1680-1700 cm⁻¹. Other key absorptions would include C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, as well as C=C stretching from the aromatic ring and the chromene double bond.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) |

| Aldehyde C=O Stretch | 1680 - 1700 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C Stretch (Aromatic/Alkene) | 1500 - 1650 |

| C-O Stretch (Ether) | 1200 - 1260 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and can offer insights into its structure through analysis of fragmentation patterns. For this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight. Fragmentation analysis might show the loss of the aldehyde group (CHO), the cyclopropyl group, or other characteristic fragments, which helps to piece together the molecular structure.

Computational Chemistry for Structural and Mechanistic Insights

Computational chemistry serves as a powerful complement to experimental techniques, providing a deeper understanding of molecular properties, reaction mechanisms, and selectivity at the atomic level.

Density Functional Theory (DFT) Calculations for Reaction Selectivity and Mechanism

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations can be employed to predict its reactivity and the selectivity of its reactions. For instance, by calculating the energies of transition states and intermediates, researchers can elucidate the most likely reaction pathways for transformations involving the aldehyde or the chromene core. This can be particularly useful in understanding regioselectivity and stereoselectivity in synthetic modifications of the molecule.

Molecular Modeling and Conformational Analysis for Compound Design

Molecular modeling encompasses various computational techniques used to model or mimic the behavior of molecules. For this compound, conformational analysis can be performed to identify the most stable three-dimensional arrangements of the molecule. Understanding the preferred conformation is crucial as it can influence the compound's physical properties and its interactions with other molecules, which is a key aspect of rational compound design for various applications.

In Silico Analysis for Predicting Chemical Behavior of this compound

Currently, there is a notable absence of publicly available scientific literature detailing the in silico analysis specifically focused on this compound. While computational studies, including Density Functional Theory (DFT) calculations and molecular docking, are commonly employed to predict the chemical behavior and potential biological activity of novel compounds, research targeting this particular chromene derivative has not been published or is not widely accessible.

The scientific community frequently utilizes in silico methods to investigate various aspects of chromene scaffolds. These computational approaches provide valuable insights into the electronic and structural properties of molecules, helping to guide synthetic efforts and biological evaluations. For instance, studies on related 4-aryl-4H-chromene derivatives have successfully employed these techniques to explore their potential as therapeutic agents. japsonline.com Similarly, research on other substituted chromenes has utilized computational tools to predict their reactivity and interaction with biological targets.

Although direct computational data for this compound is unavailable, the general principles of in silico analysis of chromene derivatives can be described. Such analyses typically involve:

Quantum Chemical Calculations: Methods like DFT are used to optimize the molecular geometry and calculate electronic properties such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and dipole moments. These parameters help in understanding the molecule's reactivity, stability, and potential interaction sites.

Molecular Docking: This technique is used to predict the binding orientation and affinity of a molecule to a specific protein target. It is a crucial tool in drug discovery for identifying potential lead compounds. For various chromene derivatives, molecular docking has been used to investigate their potential as inhibitors of enzymes implicated in diseases like cancer. japsonline.comresearchgate.netresearchgate.net

ADMET Prediction: In silico tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. This helps in assessing the druglikeness of a molecule at an early stage of research.

Given the precedent set by research on analogous compounds, it is anticipated that future in silico studies on this compound could provide significant predictions regarding its chemical behavior and biological potential. However, at present, no such specific data has been reported.

Advanced Applications in Chemical Research and Material Science

Utilization as Synthetic Intermediates for Complex Organic Molecules

The 2H-chromene core is recognized as a "privileged scaffold," a structural framework that is capable of binding to a variety of biological targets, thus appearing frequently in bioactive compounds. nih.gov As such, derivatives like 4-cyclopropyl-2H-chromene-6-carbaldehyde are highly valued as intermediates in the synthesis of more complex molecules. nih.gov

The true synthetic versatility of this compound lies in the reactivity of its functional groups. The carbaldehyde group at the 6-position is a particularly useful chemical handle. It readily participates in a wide range of chemical transformations, allowing for the elaboration of the molecular structure. These reactions include:

Nucleophilic Addition: The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles, including organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols. ncert.nic.inwikipedia.org

Condensation Reactions: It can undergo condensation with amines to form imines (Schiff bases), or with active methylene (B1212753) compounds in reactions like the Knoevenagel condensation. nih.gov

Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde into an alkene, providing a method for carbon-carbon bond formation. nih.gov

Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to different functional group families.

Through these transformations, this compound can serve as a cornerstone for building intricate polycyclic systems or for attaching diverse pharmacophores, ultimately leading to the synthesis of novel therapeutic agents or functional materials. nih.govekb.eg

Design and Development of Chemical Probes and Sensing Agents

The chromene scaffold is the backbone for a range of fluorescent molecules, prized for their distinctive photophysical properties and good biocompatibility. researchgate.netaip.orgaip.org This has led to their extensive use in the development of chemical probes for sensing and bioimaging. aip.org Many chromene-based probes operate through a mechanism known as the "thiol-chromene click reaction," where a nucleophilic attack by a thiol on an α,β-unsaturated ketone within the chromene system triggers a ring-opening reaction. aip.orgaip.orgacs.org This structural change leads to a dramatic and easily detectable shift in the molecule's fluorescence or color. mdpi.com

While this compound does not possess the typical structure for the thiol-click reaction, its inherent chromene core suggests potential as a fluorophore. The design of probes based on this molecule would likely leverage the carbaldehyde group as the recognition site. For instance, the aldehyde could react selectively with specific analytes, such as hydrazines or certain amino acids, leading to the formation of a new conjugate (e.g., a hydrazone). This reaction can alter the electronic properties of the entire conjugated system, resulting in a detectable change in fluorescence emission (a "turn-on" or "turn-off" response). Such chemosensors are valuable tools for detecting biologically relevant molecules in complex environments. researchgate.netacs.org

| Probe Design Strategy | Mechanism | Potential Analyte |

| Analyte-Triggered Conjugation | The carbaldehyde group reacts with a specific analyte (e.g., hydrazine, amine). | Hydrazine, Aminothiols |

| Modulation of ICT | The reaction changes the intramolecular charge transfer (ICT) characteristics of the molecule. | Metal Ions, Anions |

| Functionalization | The aldehyde is used as a handle to attach a known analyte-responsive moiety. | Various |

Structure-Activity Relationship (SAR) Studies in Chemical Biology Research

The incorporation of cyclopropyl (B3062369) and carbaldehyde groups into a drug candidate is a deliberate strategy to modulate its physicochemical and pharmacological properties.

The Cyclopropyl Group: This small, rigid ring is a versatile tool in drug design. nih.gov Its influence stems from several unique properties:

Conformational Rigidity: The three-membered ring introduces a significant degree of conformational constraint. iris-biotech.denbinno.com This rigidity can lock the molecule into a specific shape that is optimal for binding to a biological target, which can lead to an entropically favorable binding event and increased potency. nih.gov

Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to those in linear alkyl chains. iris-biotech.dehyphadiscovery.com Replacing a metabolically vulnerable group (like an isopropyl group) with a cyclopropyl ring can increase a drug's half-life.

Modulation of Physicochemical Properties: The cyclopropyl group can alter a molecule's lipophilicity, pKa, and brain permeability, all of which are critical parameters for drug efficacy. nih.goviris-biotech.de

The Carbaldehyde Group: The aldehyde is a polar functional group that can participate in several key molecular interactions:

Hydrogen Bonding: The oxygen atom of the carbonyl can act as a hydrogen bond acceptor, forming non-covalent interactions with hydrogen bond donors (e.g., amino acid residues like serine or lysine) in a protein's active site. researchgate.netpressbooks.pub

Covalent Bonding: As an electrophile, the aldehyde carbon can react with nucleophilic residues on a biological target, such as the amine group of a lysine (B10760008) or the thiol group of a cysteine, to form a reversible or irreversible covalent bond. ncert.nic.in This can lead to potent and long-lasting inhibition of the target.

For example, studies on various chromene scaffolds have shown that:

Electron-withdrawing groups (like halogens) on an attached aryl ring can enhance anticancer activity compared to electron-donating groups (like methoxy). nih.gov

The transmission of electronic effects from a substituent to a remote part of the molecule is complex and depends on its position (para vs. meta). mdpi.com

In the case of this compound, the placement of the cyclopropyl group at C4 and the carbaldehyde at C6 creates a distinct regioisomer. An isomeric compound, such as 4-cyclopropyl-2H-chromene-7-carbaldehyde, would present its hydrogen-bonding and steric features in a different spatial orientation. This would alter its binding mode with a target receptor, likely resulting in a completely different activity profile. SAR studies systematically explore these variations to identify the optimal substitution pattern for a desired biological effect. researchgate.netnih.gov

Research in Agrochemical Applications

The chromene nucleus is not only relevant in pharmaceuticals but also in the development of agrochemicals. nih.govresearchgate.net Chromene derivatives are investigated for use as pigments and potential biodegradable agrochemicals, including fungicides and insecticides. researchgate.netrsc.org The structural diversity and wide range of biological activities associated with the chromene scaffold make it an attractive starting point for discovering new crop protection agents. The specific compound this compound could be explored as a precursor or lead compound in this field, although specific studies on its agrochemical applications are not widely documented.

Role in Natural Product Synthesis Research

Many biologically active natural products contain the 2H-chromene core. nih.govresearchgate.net Examples include encecalin, which has served as a key intermediate in the synthesis of novel antiprotozoal agents. nih.gov The synthesis of natural products or their analogues is a critical area of chemical research, often aimed at creating more potent or stable versions of the natural compound.

A molecule like this compound represents a valuable, non-natural building block for this type of research. It allows chemists to construct analogues of chromene-containing natural products. By introducing the unique cyclopropyl group, researchers can probe how its specific steric and electronic properties affect the biological activity of the parent natural product, potentially leading to the discovery of new therapeutic agents. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-cyclopropyl-2H-chromene-6-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions using cyclopropane derivatives and chromene precursors. For example, 4-hydroxycoumarin derivatives (e.g., ) are condensed with cyclopropane-containing reagents in acidic media (e.g., glacial acetic acid) under reflux. Yield optimization requires precise control of stoichiometry, temperature (80–100°C), and catalyst selection (e.g., hexamethylenetetramine). Impurity profiles should be monitored using HPLC or TLC .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Cyclopropyl protons show characteristic splitting patterns (δ 1.2–2.0 ppm). Aromatic protons in the chromene ring resonate at δ 6.5–8.0 ppm .

- IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch of aldehyde) and ~1720 cm⁻¹ (chromene lactone C=O) confirm functional groups .

Q. What are the key challenges in purifying this compound, and how are they addressed?

- Methodological Answer : The compound’s polarity and sensitivity to oxidation require purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Air-sensitive intermediates may necessitate inert atmosphere handling .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying electrophilic sites (e.g., aldehyde carbon). Solvent effects are modeled using PCM approximations. Experimental validation via kinetic studies (e.g., reaction with Grignard reagents) is critical .

Q. What strategies resolve crystallographic data discrepancies in derivatives of this compound?

- Methodological Answer : Disordered structures (e.g., ) require SHELX refinement (SHELXL-2018) with TWIN/BASF commands. High-resolution data (d-spacing < 0.8 Å) and hydrogen-bonding network analysis improve model accuracy. Compare with analogous structures (e.g., 6-methyl-4-oxo-4H-chromene-3-carbaldehyde, ) to validate bond lengths/angles .

Q. How does substituent variation (e.g., cyclopropyl vs. methyl) affect the compound’s biological activity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies involve synthesizing analogs (e.g., replacing cyclopropyl with methyl/chloro groups) and testing against target enzymes (e.g., cytochrome P450). Bioassays (MIC for antibacterial activity, IC₅₀ for cytotoxicity) paired with molecular docking (AutoDock Vina) identify critical substituent interactions .

Q. What experimental approaches address tautomerism in this compound derivatives?

- Methodological Answer : Dynamic NMR (variable-temperature ¹H NMR) monitors tautomeric equilibria (e.g., keto-enol shifts). X-ray crystallography () and IR spectroscopy differentiate tautomeric forms. Computational studies (MD simulations) predict dominant tautomers under physiological conditions .

Data Contradiction Analysis

Q. How to reconcile conflicting spectroscopic data for this compound in different solvents?

- Methodological Answer : Solvent-induced shifts (e.g., DMSO vs. CDCl₃) alter chemical shifts due to polarity and hydrogen-bonding effects. Standardize solvent systems and reference compounds (e.g., TMS). Cross-validate with solid-state NMR or X-ray data to isolate solvent effects .

Q. Why do synthetic yields vary across literature reports, and how can reproducibility be improved?

- Methodological Answer : Variations arise from impurities in starting materials (e.g., 4-hydroxycoumarin purity), catalyst aging, or moisture sensitivity. Implement Quality-by-Design (QbD) principles: pre-condition reagents (e.g., molecular sieves for anhydrous conditions), optimize reaction time via in-situ monitoring (ReactIR), and report detailed experimental protocols .

Methodological Tables

| Spectroscopic Benchmarks | Observed Values | Reference |

|---|---|---|

| ¹H NMR (Aldehyde proton) | δ 9.8–10.2 ppm (s, 1H) | |

| IR (C=O stretch) | 1680 cm⁻¹ (aldehyde), 1720 cm⁻¹ (lactone) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.